molecular formula C16H17FN2O3S B2700424 3-(1-(2-(4-Fluorophenyl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione CAS No. 1798680-39-3

3-(1-(2-(4-Fluorophenyl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione

Cat. No.: B2700424
CAS No.: 1798680-39-3
M. Wt: 336.38
InChI Key: IANRGMBVXFDCEO-UHFFFAOYSA-N
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Description

3-(1-(2-(4-Fluorophenyl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione is a complex organic compound that features a thiazolidine-2,4-dione core linked to a piperidine ring, which is further substituted with a 4-fluorophenyl group

Mechanism of Action

Target of Action

The primary targets of 3-(1-(2-(4-Fluorophenyl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione It is known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . Therefore, the targets can vary widely depending on the specific derivative and its intended use.

Mode of Action

The exact mode of action of This compound It is known that piperidine derivatives can interact with their targets in various ways, leading to different biological effects .

Biochemical Pathways

The specific biochemical pathways affected by This compound Piperidine derivatives are known to be involved in a wide range of biological processes .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of This compound It is known that the physicochemical properties of piperidine derivatives can be modified to improve their pharmacokinetic profile .

Result of Action

The molecular and cellular effects of This compound Piperidine derivatives are known to have a wide range of biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-(4-Fluorophenyl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.

    Acylation: The piperidine intermediate is then acylated with 4-fluorophenylacetyl chloride under basic conditions to form the 4-fluorophenylacetyl piperidine derivative.

    Thiazolidine-2,4-dione Formation: The final step involves the reaction of the acylated piperidine with thiazolidine-2,4-dione under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

3-(1-(2-(4-Fluorophenyl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to alcohols or amines.

Scientific Research Applications

3-(1-(2-(4-Fluorophenyl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Compounds like pioglitazone and rosiglitazone, which are used as antidiabetic agents.

    Piperidine Derivatives: Compounds such as piperidine itself and its various substituted derivatives, which have diverse pharmacological activities.

Uniqueness

3-(1-(2-(4-Fluorophenyl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione is unique due to its specific combination of a thiazolidine-2,4-dione core with a fluorophenyl-substituted piperidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-[1-[2-(4-fluorophenyl)acetyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O3S/c17-12-3-1-11(2-4-12)9-14(20)18-7-5-13(6-8-18)19-15(21)10-23-16(19)22/h1-4,13H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IANRGMBVXFDCEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)CSC2=O)C(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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